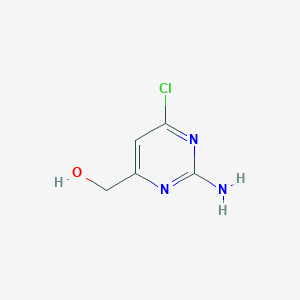
(2-amino-6-chloropyrimidin-4-yl)methanol
Vue d'ensemble
Description
(2-amino-6-chloropyrimidin-4-yl)methanol, commonly referred to as 2-chloro-6-amino-4-methylpyrimidine, is a versatile and important chemical compound used in scientific research and laboratory experiments. This compound is a heterocyclic aromatic amine, which is characterized by having both an aromatic ring and an amine group. It is a colorless solid at room temperature and has a molecular weight of 149.57 g/mol. It is also soluble in a variety of organic solvents and has a melting point of 89-91°C.
Applications De Recherche Scientifique
2-chloro-6-amino-4-methylpyrimidine has a variety of applications in scientific research and laboratory experiments. It is used as an intermediate in the synthesis of various pharmaceuticals, such as antibiotics and antifungals. It is also used in the synthesis of pesticides, herbicides, and other agricultural chemicals. Additionally, it is used to produce a variety of dyes, catalysts, and other chemicals.
Mécanisme D'action
2-chloro-6-amino-4-methylpyrimidine acts as a proton donor, donating a proton to the nucleophile in a reaction. This proton donation causes the nucleophile to become more reactive, allowing it to react with other molecules. Additionally, the compound can act as a base, accepting a proton from a molecule and forming a new bond. This can be used in various reactions, such as the formation of amides and esters.
Biochemical and Physiological Effects
2-chloro-6-amino-4-methylpyrimidine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, it has been shown to have anti-oxidant and anti-aging effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-6-amino-4-methylpyrimidine is a versatile and useful compound for laboratory experiments. Its low cost and availability make it an attractive option for research. Additionally, its stability and solubility in a variety of solvents make it easy to work with. However, it can be toxic if not handled properly, and it is not suitable for use in humans.
Orientations Futures
There are a variety of potential future directions for the use of 2-chloro-6-amino-4-methylpyrimidine. It could be used in the synthesis of more complex pharmaceuticals and chemicals. Additionally, it could be used in the development of new pesticides, herbicides, and other agricultural chemicals. Furthermore, it could be used in the synthesis of new dyes, catalysts, and other chemicals. Finally, it could be used in the development of new drugs and therapies for a variety of diseases and conditions.
Propriétés
IUPAC Name |
(2-amino-6-chloropyrimidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNCJDVMZXVRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-6-chloropyrimidin-4-yl)methanol | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

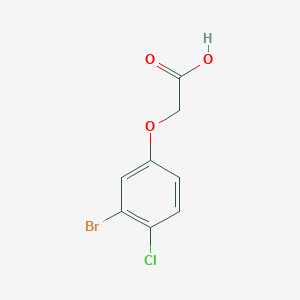
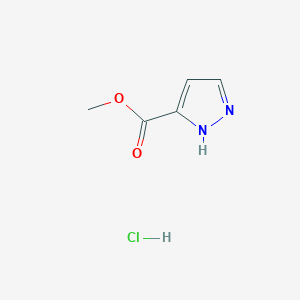
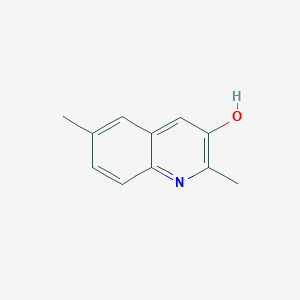
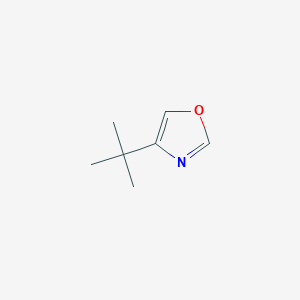

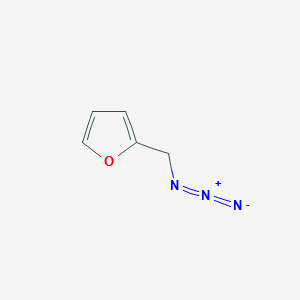

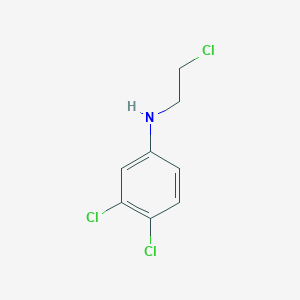
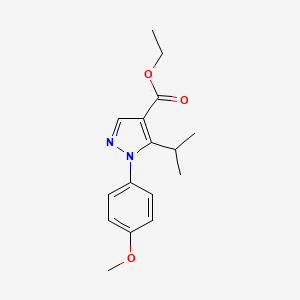
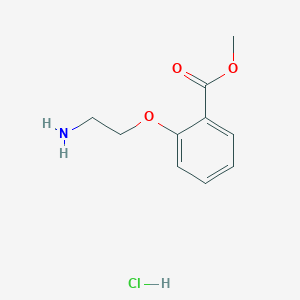

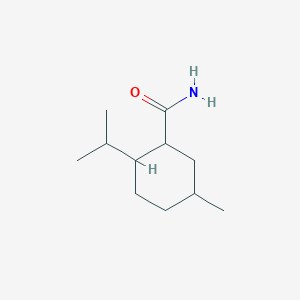
![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)